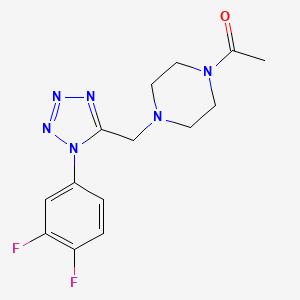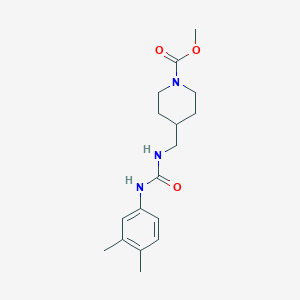![molecular formula C22H26N2O5S2 B2748524 ethyl 2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 690246-89-0](/img/structure/B2748524.png)
ethyl 2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom. Thiophene rings are found in many biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The thiophene ring could be formed separately and then combined with the pyrrolidine ring through a coupling reaction.Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Ethyl 2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and related compounds are used in the synthesis of various heterocyclic structures. For instance, thiophenylhydrazonoacetates are synthesized for creating diverse derivatives like pyrazole, isoxazole, and pyrimidine (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Such synthesis processes contribute significantly to the development of novel compounds in organic chemistry.
Pharmacological Research
Although specific pharmacological applications of this compound were not found, related compounds show diverse pharmacological activities. For instance, certain ethyl carboxylate derivatives demonstrate anti-inflammatory and antiradical activities, indicating the potential of similar compounds in medicinal chemistry (Zykova, Darovskikh, Odegova, Kiselev, & Igidov, 2016).
Fluorescence and Luminescence Studies
Compounds structurally related to this compound are used in fluorescence studies. For example, derivatives of ethyl carboxylate conjugated with fluorescent coumarin scaffolds have been synthesized for their fluorescence properties, which are crucial in various chemical and biological applications (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).
Synthesis of Metal-Organic Frameworks
In the field of materials science, ethyl carboxylate compounds aid in the synthesis of metal–organic frameworks. These frameworks are studied for their thermostability and luminescence properties, indicating potential applications in material chemistry and engineering (Sun et al., 2012).
Organic Electronics
In organic electronics, related ethyl carboxylate compounds are investigated for their role in enhancing the micro-structure and performance of organic photovoltaic cells. This application is critical for the development of more efficient solar energy harvesting technologies (Shen et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 2-[(4-methyl-3-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S2/c1-3-29-22(26)19-16-7-6-8-17(16)30-21(19)23-20(25)15-10-9-14(2)18(13-15)31(27,28)24-11-4-5-12-24/h9-10,13H,3-8,11-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAXZBPOVNWCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
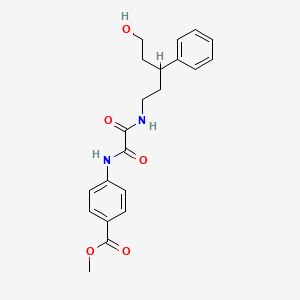

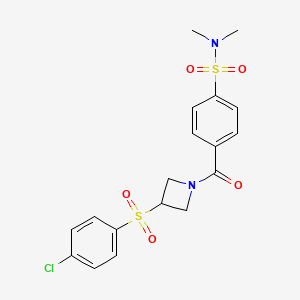
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2748446.png)
![2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2748447.png)
![3-Fluoro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyridine-4-carboxamide](/img/structure/B2748449.png)
![methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2748451.png)
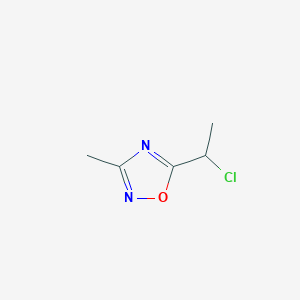
![Phenyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2748454.png)

